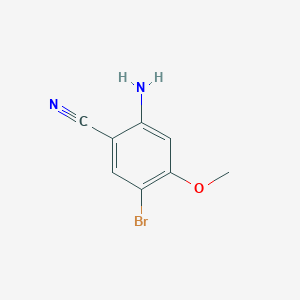

2-Amino-5-bromo-4-methoxybenzonitrile

Description

Significance of Functionalized Aromatic Nitriles in Modern Organic Synthesis

Functionalized aromatic nitriles are cornerstone intermediates in the synthesis of a wide array of organic compounds, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors. The nitrile group, with its strong electron-withdrawing nature and linear geometry, imparts unique reactivity to the aromatic ring, influencing its susceptibility to both electrophilic and nucleophilic attack. This functional group can be readily transformed into other valuable moieties such as amines, carboxylic acids, amides, and tetrazoles, highlighting the synthetic versatility of benzonitrile (B105546) derivatives.

The presence of multiple, distinct functional groups on the aromatic ring, as seen in compounds like 2-Amino-5-bromo-4-methoxybenzonitrile, offers a platform for selective and sequential chemical modifications. This multi-handle approach is a powerful strategy in combinatorial chemistry and targeted synthesis, allowing for the systematic variation of molecular properties to achieve desired biological activities or material characteristics.

Overview of the Chemical Compound (this compound) in the Context of Multifunctional Aryl Systems

This compound is a prime example of a multifunctional aryl system. Its structure incorporates an electron-donating amino group, a weakly electron-donating methoxy (B1213986) group, a halogen (bromo) atom, and an electron-withdrawing nitrile group. This specific arrangement of substituents creates a nuanced electronic environment on the benzene (B151609) ring, leading to regioselective reactivity.

The interplay of these functional groups makes this compound a potentially valuable intermediate for the synthesis of heterocyclic compounds and other complex organic molecules. The amino group can participate in cyclization reactions, the bromo substituent offers a handle for cross-coupling reactions, and the nitrile group can be elaborated into various nitrogen-containing functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1173713-05-7 |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Appearance | Solid (predicted) |

| Purity | 95.0% chem-station.com |

Note: Some physical properties are predicted due to limited experimental data in publicly available literature.

Scope and Research Objectives Pertaining to the Chemical Compound's Synthetic and Mechanistic Investigations

The primary research objectives concerning this compound revolve around the development of efficient and selective synthetic routes to this compound and the exploration of its reactivity in subsequent transformations. Key areas of investigation would include:

Development of Novel Synthetic Methodologies: Devising high-yielding and scalable syntheses from readily available starting materials.

Exploration of Regioselective Reactions: Investigating how the existing functional groups direct the introduction of new substituents.

Mechanistic Elucidation: Understanding the reaction pathways and transition states involved in its synthesis and subsequent reactions to enable rational optimization of reaction conditions.

Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the synthesis of biologically active molecules or functional materials.

While specific research dedicated solely to this compound is not extensively documented in publicly accessible literature, its structural motifs are present in molecules of pharmaceutical interest, suggesting its potential as a valuable, yet underexplored, synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSQXNXCXICOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 4 Methoxybenzonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org For 2-Amino-5-bromo-4-methoxybenzonitrile, the primary disconnections involve the carbon-heteroatom and carbon-carbon bonds associated with the functional groups on the benzene (B151609) ring.

The key functional groups are the amino (-NH2), bromo (-Br), methoxy (B1213986) (-OCH3), and nitrile (-CN) groups. The relationships between these groups (ortho, meta, para) dictate the synthetic strategy. In this molecule, the amino and nitrile groups are ortho to each other, the amino and methoxy groups are meta, and the amino and bromo groups are para.

Primary Disconnections:

C-N bond of the amino group: This suggests introducing the amino group via reduction of a nitro group, a common and reliable transformation. The nitro group can be introduced through electrophilic aromatic nitration.

C-Br bond: This points to an electrophilic aromatic bromination. The directing effects of the other substituents are crucial for achieving the desired regioselectivity.

C-O bond of the methoxy group: This disconnection leads back to a phenol (B47542), which can be methylated, or suggests the use of a starting material already containing a methoxy group.

C-CN bond of the nitrile group: This can be formed from various precursors, including an aldehyde, an amide, or a carboxylic acid, or introduced via nucleophilic substitution of a suitable leaving group. libretexts.orgchemguide.co.uk

A plausible retrosynthetic pathway could start by disconnecting the amino group, leading back to a nitro-substituted intermediate. Subsequent disconnection of the bromo group would then lead to a 4-methoxy-2-nitrobenzonitrile (B1581055) precursor. The nitrile and methoxy groups can be traced back to simpler precursors, ultimately leading to accessible starting materials. The order of these transformations is critical to manage the directing effects of the substituents in electrophilic aromatic substitution reactions.

Classical Synthetic Routes

Classical synthetic routes rely on well-established, fundamental organic reactions. The synthesis of this compound can be achieved through a multi-step sequence involving the strategic introduction of each functional group.

A common method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.

Nitration: Electrophilic nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a precursor like 4-methoxybenzonitrile, the methoxy group is an ortho, para-director, while the nitrile group is a meta-director. The powerful activating and directing effect of the methoxy group would likely direct the incoming nitro group to the positions ortho to it.

Reduction: The nitro group can be reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid). orgsyn.orggoogle.com

| Reaction Step | Reagents | Typical Conditions |

| Nitration | HNO3, H2SO4 | 0°C to room temperature |

| Reduction | Fe, HCl or H2, Pd/C | Reflux or room temperature under pressure |

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic bromination. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity.

Directing Effects: The substituents on the benzene ring play a critical role in directing the incoming electrophile. Activating groups, such as amino and methoxy groups, are ortho, para-directors, while deactivating groups like the nitrile group are meta-directors. In a molecule containing both activating and deactivating groups, the activating groups generally control the position of substitution.

Brominating Agents: Common brominating agents include molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3), or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. mdpi.com For highly activated rings, the reaction can often proceed without a catalyst. The methoxy group, being a strong activating group, facilitates para-bromination. mdpi.com

| Brominating Agent | Typical Catalyst/Conditions | Selectivity Notes |

| Br2 | FeBr3 or Acetic Acid | Highly reactive, may require careful control of stoichiometry. |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Milder, often provides higher selectivity for the para position. mdpi.com |

The methoxy group can either be present in the starting material or installed during the synthesis.

From a Phenol: If the synthesis starts from a phenolic precursor, the methoxy group can be introduced via a Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, such as methyl iodide or dimethyl sulfate.

Nucleophilic Aromatic Substitution: In some cases, a methoxy group can be introduced by nucleophilic aromatic substitution of a leaving group (like a halogen) on an activated aromatic ring. For example, reacting a chlorobenzonitrile with sodium methoxide (B1231860) can yield a methoxybenzonitrile. google.com

| Method | Reagents | Key Transformation |

| Williamson Ether Synthesis | Phenol, Base (e.g., K2CO3), Methylating Agent (e.g., CH3I) | Ar-OH → Ar-OCH3 |

| Nucleophilic Aromatic Substitution | Ar-Cl, NaOCH3 | Ar-Cl → Ar-OCH3 google.com |

The nitrile group is a versatile functional group that can be prepared from several other functionalities. google.com

From Aldehydes: Aldehydes can be converted to nitriles in a one-pot reaction with hydroxylamine, often in the presence of a dehydrating agent or a suitable catalyst. researchgate.netgoogle.comrsc.org The reaction proceeds through an oxime intermediate which is then dehydrated. google.com

From Amides: Primary amides can be dehydrated to form nitriles. Common dehydrating agents include phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3). chemguide.co.uklibretexts.org

From Carboxylic Acids: While less direct, carboxylic acids can be converted to nitriles. This usually involves conversion to the primary amide first, followed by dehydration.

| Precursor | Reagents | Reaction Type |

| Aldehyde | Hydroxylamine (NH2OH), Dehydrating Agent | Condensation and Dehydration researchgate.netgoogle.com |

| Amide | P2O5, SOCl2, or POCl3 | Dehydration chemguide.co.uklibretexts.org |

| Carboxylic Acid | 1. SOCl2, NH3 2. Dehydrating Agent | Amide formation followed by dehydration |

Advanced and Modern Synthetic Techniques

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of complex molecules.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or cyanation reactions, could be employed. For instance, a suitably substituted aryl bromide could be coupled with a source of cyanide (e.g., zinc cyanide in a Negishi coupling or potassium ferrocyanide) to introduce the nitrile group. Similarly, an aryl halide could be aminated using a protected amine under palladium catalysis.

C-H Activation: Direct functionalization of C-H bonds is a rapidly developing area. Although challenging for complex molecules, it is conceivable that future methods could allow for the direct, regioselective introduction of one or more of the required functional groups, thus shortening the synthetic sequence.

Flow Chemistry: The use of microreactors and flow chemistry can offer advantages in terms of safety (e.g., for nitration reactions), reaction control, and scalability.

These advanced methods often provide milder reaction conditions, greater functional group tolerance, and improved yields compared to classical approaches.

Catalytic Approaches in C-N, C-Br, and C-O Bond Formations

Catalytic methods are instrumental in the efficient and selective formation of carbon-nitrogen (C-N), carbon-bromine (C-Br), and carbon-oxygen (C-O) bonds, which are essential for constructing the this compound scaffold.

C-N Bond Formation: The introduction of the amino group often relies on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful tool for forming C-N bonds. However, for electron-rich systems like substituted halopyridines, this method can be challenging, sometimes requiring specific bulky ligands and strong bases like LiHMDS to achieve high yields. researchgate.net An alternative and often more economical approach is the copper-catalyzed Ullmann reaction. Studies on 2-amino-5-halopyridines have shown that copper(I) iodide (CuI), in conjunction with 1,2-diol ligands such as trans-1,2-cyclohexanediol, can effectively catalyze the amination at the C-5 position with various amines, heterocycles, and amides, providing excellent yields under relatively mild conditions. researchgate.net Biocatalytic methods, utilizing enzymes like oxidoreductases, also represent an emerging frontier for C-N bond formation via ene-type reactions under mild, aqueous conditions.

C-Br Bond Formation: The regioselective introduction of a bromine atom onto the aromatic ring is critical. A common laboratory-scale method for the synthesis of the related 2-amino-5-bromo-4-methoxybenzaldehyde (B8815087) involves the direct bromination of 2-amino-4-methoxybenzaldehyde (B1267418) using N-Bromosuccinimide (NBS) in a solvent like dichloromethane. chemicalbook.com For industrial applications, catalytic methods are preferred. Transition-metal-catalyzed C-H bromination offers a more direct and atom-economical route. For example, ruthenium complexes have been shown to catalyze the meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives, highlighting the potential for directing bromination to specific positions on complex scaffolds. researchgate.net

C-O Bond Formation: The methoxy group can be introduced via nucleophilic aromatic substitution or, more commonly, through metal-catalyzed etherification reactions. Copper-catalyzed methodologies, similar to the Ullmann amination, are effective for C-O bond formation. These reactions typically involve a copper catalyst, a ligand, and a base to couple an aryl halide with an alcohol or alkoxide. While much research focuses on the cleavage of C-O bonds in contexts like lignin (B12514952) depolymerization, the reverse process, catalytic C-O bond formation, is a cornerstone of synthetic chemistry. nih.gov

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes. Key strategies include the use of alternative solvents, renewable reagents, and energy-efficient reaction conditions.

Water-Mediated and Solvent-Free Synthesis: Performing reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs). Catalyst-free C-N bond formation for the amination of certain compounds has been developed to proceed under biocompatible, water-based conditions, showcasing an atom-economical and green approach. researchgate.net The synthesis of various heterocyclic compounds has been achieved using environmentally friendly ionic liquids, which can act as both catalyst and solvent, often leading to high yields and simplified product isolation. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating. researchgate.net The syntheses of N-heterocycles, which share structural motifs with the target compound, have been significantly improved using microwave assistance. rsc.org This technique efficiently promotes cyclocondensation and functionalization reactions, making it a highly attractive method for the rapid synthesis of complex molecules like this compound. rsc.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions for Formamidine Synthesis A key step in the synthesis of related N-heterocycles.

| Entry | Heating Method | Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conventional | 70 | 30 | Methanol | 4 |

| 2 | Microwave | 140 | 30 | Methanol | 47 |

| 3 | Microwave | 140 | 30 | Ethanol | 71 |

| 4 | Microwave | 140 | 30 | THF | 92 |

| 5 | Microwave | 140 | 30 | Toluene | 92 |

Data adapted from a study on the synthesis of 6-methoxy-5,6-dihydro-5-azapurines. nih.gov

Ionic Liquids in Synthesis: Ionic liquids (ILs) are increasingly used as green alternatives to traditional organic solvents. In the synthesis of benzonitrile (B105546) from benzaldehyde, an ionic liquid was shown to have multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal salt catalyst and simplifying the separation process. rsc.orgsemanticscholar.org This approach achieved a 100% conversion and yield and allowed for the easy recovery and recycling of the ionic liquid, demonstrating a highly efficient and green synthetic route. rsc.orgresearchgate.net

Continuous Flow Chemistry and Process Optimization for Compound Preparation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. mdpi.com This technology is particularly well-suited for the production of active pharmaceutical ingredients (APIs) and complex intermediates. nih.gov

A multi-step synthesis can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next without the need for isolating and purifying intermediates. mdpi.com This approach can significantly improve efficiency and reduce waste. For example, the synthesis of the anticancer drug Lomustine was achieved in a telescoped two-step flow process, with in-line analysis used for rapid optimization. nih.gov The preparation of this compound could be similarly streamlined. A potential flow process might involve:

Reactor 1: Bromination: A solution of a 2-amino-4-methoxybenzonitrile (B1274900) precursor is mixed with a brominating agent in a flow reactor with precise temperature control to ensure regioselectivity.

In-line Purification: The stream passes through a scavenger resin column to remove excess reagents or by-products.

Reactor 2: Nitrile Formation: If starting from an aldehyde, the purified intermediate stream could be mixed with reagents for conversion to the nitrile group in a second reactor.

This methodology allows for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry, leading to higher yields and purity while minimizing the handling of potentially hazardous intermediates. nih.gov

Regiochemical Control and Yield Optimization Challenges in Multifunctional Benzonitrile Synthesis

The primary challenge in synthesizing a molecule like this compound lies in achieving the correct arrangement of the four different substituents on the benzene ring. The directing effects of the existing groups heavily influence the position of incoming substituents.

Regiochemical Control: The order of reactions is critical. The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing and activating. The nitrile (-CN) group is meta-directing and deactivating.

A plausible synthetic strategy might start with 2-amino-4-methoxybenzaldehyde. Here, both the amino and methoxy groups would direct an incoming electrophile (like Br⁺ from NBS) to the C5 position, which is para to the amino group and ortho to the methoxy group, leading to the desired regiochemistry. chemicalbook.com Subsequent conversion of the aldehyde to the nitrile would complete the synthesis. Attempting to introduce the bromine atom after the nitrile is formed would be complicated by the deactivating nature of the nitrile group and its meta-directing influence, which would compete with the ortho-, para-directing amino and methoxy groups.

Yield Optimization: Yields in the synthesis of multifunctional aromatic compounds are highly sensitive to the electronic properties of the substituents. In a multicomponent reaction to form substituted 2-aminopyridines from benzonitriles, it was observed that benzonitriles bearing electron-donating groups (like methoxy) gave excellent yields (84–94%), whereas those with electron-withdrawing groups afforded only trace amounts of the product. acs.org This highlights the profound electronic influence of substituents on reaction efficiency.

Optimizing the yield for this compound would require careful selection of catalysts, solvents, and reaction conditions to balance the activating and deactivating effects of the functional groups at each step of the synthesis.

Table 2: Effect of Benzonitrile Substituents on Product Yield in a Multicomponent Reaction

| Benzonitrile Substituent | R Group | Yield (%) |

|---|---|---|

| 4-tert-butyl | -C(CH₃)₃ | 94 |

| 4-methoxy | -OCH₃ | 92 |

| 4-methyl | -CH₃ | 84 |

| 4-fluoro | -F | Trace |

| 4-chloro | -Cl | Trace |

| 4-bromo | -Br | Trace |

Data adapted from a study on the one-pot synthesis of 2-aminopyridines. acs.org

Chemical Reactivity and Derivatization Pathways of 2 Amino 5 Bromo 4 Methoxybenzonitrile

Reactivity of the Benzonitrile (B105546) Core

The benzonitrile group, characterized by the carbon-nitrogen triple bond, is a key site for synthetic modifications. The inherent polarity of the C≡N bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. chemistrysteps.com

Nucleophilic Additions and Cycloaddition Reactions Involving the Nitrile Group

The electrophilic carbon of the nitrile group readily reacts with various nucleophiles. Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can add across the triple bond to form an intermediate imine anion. libretexts.orgopenstax.org Subsequent aqueous work-up hydrolyzes this intermediate to yield a ketone. This transformation provides a reliable method for C-C bond formation at the nitrile position.

The nitrile functionality can also participate in cycloaddition reactions. For instance, in the presence of azides, nitriles can undergo [3+2] cycloadditions, a common method for the synthesis of tetrazole rings. This reaction, often catalyzed, involves the addition of an azide (B81097) to the C≡N triple bond, leading to the formation of a five-membered heterocyclic ring.

| Reaction Type | Reagent Class | Intermediate | Final Product |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Imine Anion | Ketone |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | - | Tetrazole |

Selective Transformations of the Nitrile Functionality (e.g., Hydrolysis to Amide/Carboxylic Acid, Reduction to Amine/Aldehyde)

The nitrile group can be selectively transformed into other important functional groups, such as amides, carboxylic acids, amines, or aldehydes, depending on the reagents and reaction conditions.

Hydrolysis: The hydrolysis of nitriles is a fundamental transformation that can be performed under either acidic or basic conditions. chemistrysteps.com

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. The reaction proceeds through an amide intermediate, which can be isolated under mild conditions or further hydrolyzed to the corresponding carboxylic acid upon heating. chemistrysteps.com

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. A final acidification step is required to obtain the carboxylic acid. chemistrysteps.com

Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde.

Reduction to Primary Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine (Ar-CH₂NH₂). libretexts.orgopenstax.orglibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org Other reagents like diisopropylaminoborane (B2863991) have also been shown to effectively reduce aromatic nitriles to primary amines. nih.gov

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is necessary. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this partial reduction. The reaction forms a stable aluminum-imine complex, which is then hydrolyzed during aqueous work-up to release the aldehyde. libretexts.orgyoutube.com

| Transformation | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺, Δ or OH⁻, Δ then H₃O⁺ | 2-Amino-5-bromo-4-methoxybenzamide | 2-Amino-5-bromo-4-methoxybenzoic acid |

| Reduction to Amine | 1) LiAlH₄, 2) H₂O | - | (2-Amino-5-bromo-4-methoxyphenyl)methanamine |

| Reduction to Aldehyde | 1) DIBAL-H, 2) H₂O | - | 2-Amino-5-bromo-4-methoxybenzaldehyde (B8815087) |

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group is a versatile handle for a wide array of chemical modifications, including protection, diazotization for subsequent substitutions, and condensation reactions to build complex heterocyclic structures.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. wiley-vch.de This is achieved by converting it into a less reactive derivative using a protecting group. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. peptide.com

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Acetylation, using reagents like acetic anhydride (B1165640), can also serve as a protection strategy. heteroletters.org

Deprotection: The choice of protecting group dictates the deprotection conditions. Boc groups are labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while Cbz groups are commonly removed by catalytic hydrogenation.

These strategies allow for selective reactions at other sites of the molecule, such as the nitrile or the aromatic ring, without interference from the nucleophilic amino group.

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type Reactions, Azo Coupling)

The conversion of the primary aromatic amino group into a diazonium salt (-N₂⁺) is a cornerstone of aromatic chemistry, opening pathways to a vast range of substitution patterns. organic-chemistry.org

Diazotization: This transformation is achieved by treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.org The resulting aryl diazonium salt is a highly versatile intermediate.

Sandmeyer-type Reactions: The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. byjus.comwikipedia.orgorganic-chemistry.org

Using CuCl or CuBr introduces chlorine or bromine atoms, respectively.

Using CuCN allows for the introduction of another nitrile group.

This method provides synthetic routes that are often not possible through direct electrophilic aromatic substitution. byjus.comorganic-chemistry.org

Azo Coupling: In this electrophilic aromatic substitution reaction, the aryl diazonium cation acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or another aniline (B41778) derivative. nih.gov This reaction forms an azo compound (Ar-N=N-Ar'), which are often brightly colored and are widely used as dyes. unb.cajchemrev.com

Condensation Reactions for Heterocyclic Annulation

The juxtaposition of the amino and nitrile groups on the benzene (B151609) ring makes 2-aminobenzonitriles ideal precursors for the synthesis of fused N-heterocycles, particularly quinazolines and pyrimidines. organic-chemistry.orgresearchgate.net These reactions typically involve the condensation of the 2-aminobenzonitrile (B23959) with a suitable partner that provides the remaining atoms needed to form the new ring.

For example, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of acid to form 2-amino-4-iminoquinazolines. mdpi.com They are also key starting materials in multicomponent reactions for the synthesis of various pyrimidine (B1678525) derivatives. nih.govbu.edu.egnih.govorganic-chemistry.orgfrontiersin.orgnih.gov The specific heterocyclic system formed depends on the reaction partner and the conditions employed. This synthetic strategy is highly valued for its efficiency in building molecular complexity. mdpi.com

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring is a key site for chemical modification. Its reactivity is significantly influenced by the other substituents, making it amenable to both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orglibretexts.org

In 2-Amino-5-bromo-4-methoxybenzonitrile, the nitrile (-CN) group is a powerful electron-withdrawing group situated para to the bromo substituent. This positioning is ideal for activating the C-Br bond toward nucleophilic attack. The nitrile group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Conversely, the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, due to the potent activating effect of the para-nitrile group, the molecule is expected to undergo SNAr reactions with strong nucleophiles.

While specific literature on SNAr reactions for this exact molecule is scarce, the reactivity can be predicted based on well-established principles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, and then the bromide ion is eliminated to restore aromaticity. libretexts.org

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Amino-5-hydroxy-4-methoxybenzonitrile | High temperature, polar aprotic solvent (e.g., DMSO) |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 2-Amino-4,5-dimethoxybenzonitrile | Heat, corresponding alcohol or polar aprotic solvent |

| Amine | Pyrrolidine | 2-Amino-4-methoxy-5-(pyrrolidin-1-yl)benzonitrile | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Amino-4-methoxy-5-(phenylthio)benzonitrile | Polar aprotic solvent (e.g., DMF) |

The bromo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org It is widely used for synthesizing biaryl compounds. The reaction is tolerant of many functional groups, although the free amino group on the substrate might require specific, bulky phosphine (B1218219) ligands to prevent catalyst inhibition. nih.gov Based on reactions with analogous compounds like 2-bromobenzonitrile, successful coupling is anticipated. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / P(tBu)₃ | KF | Dioxane | 74% nih.gov |

| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | H₂O | Good nih.gov |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically performed in the presence of a palladium catalyst and a base. mdpi.com The electron-rich nature of the aniline ring in this compound suggests that catalysts with electron-rich, bulky phosphine ligands would be effective. scholarsportal.inforsc.org

Table 3: Representative Heck Coupling of an Analogous Aryl Bromide

| Aryl Bromide | Alkene | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 95% |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / THP-NHC | Na₂CO₃ | H₂O/TBAB | 96% nih.gov |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to produce an aryl alkyne. wikipedia.orglibretexts.orgnih.gov Copper-free protocols have also been developed. nih.gov The reaction is highly valuable for introducing alkynyl moieties into aromatic systems.

Table 4: Representative Sonogashira Coupling of an Analogous Aryl Bromide

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good researchgate.net |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | 95% |

Electronic Influence of the Methoxy Group on Aromatic Reactivity and Regioselectivity

The methoxy (-OCH₃) group at the C4 position exerts a significant electronic influence on the reactivity of the aromatic ring through two opposing effects:

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. This effect is strongly activating for electrophilic aromatic substitution.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This effect deactivates the ring.

In the context of the reactions at the C5-bromo position, the methoxy group's electronic role is more nuanced. For nucleophilic aromatic substitution, its electron-donating resonance effect is deactivating, as it counteracts the electron deficiency required for nucleophilic attack. However, for palladium-catalyzed cross-coupling reactions, the increased electron density at the C5 position (meta to -OCH₃ but ortho to -NH₂) can facilitate the initial oxidative addition step of the Pd(0) catalyst into the C-Br bond, potentially increasing the reaction rate compared to less electron-rich aryl bromides.

Multi-functional Group Interplay and Orthogonal Transformations

The presence of multiple reactive sites on this compound allows for selective, sequential modifications, a concept known as orthogonal transformation. This requires reaction conditions that affect one functional group while leaving the others intact. peptide.comnih.gov

Amino Group (-NH₂): The primary amino group is nucleophilic and basic. It can be selectively acylated (e.g., with acetic anhydride to form an amide) or protected with groups like Boc (tert-butoxycarbonyl). iris-biotech.de This protection strategy is often crucial in multi-step syntheses to prevent the amino group from interfering with subsequent reactions, such as coordinating to the palladium catalyst during cross-coupling or reacting with strong bases.

Bromo Group (-Br): As detailed in section 3.3.2, this is the primary handle for transition metal-catalyzed reactions. An N-protected derivative of the starting material could be subjected to a Suzuki, Heck, or Sonogashira coupling, followed by deprotection of the amino group to yield a more complex aniline derivative.

Nitrile Group (-CN): The nitrile group is relatively robust but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. It can also be reduced to a primary amine. These transformations would typically be performed after modifications at the bromo position.

Methoxy Group (-OCH₃): This group is generally stable but can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃).

A potential orthogonal synthetic strategy could involve:

Protection of the amino group (e.g., as an acetamide).

Execution of a palladium-catalyzed cross-coupling reaction at the bromo position.

Deprotection of the amino group to reveal the free aniline.

Further modification of the nitrile or methoxy group if desired.

This interplay allows for the systematic and controlled construction of highly functionalized and diverse molecular architectures from a single, versatile starting material.

Spectroscopic Characterization and Structural Elucidation of the Chemical Compound and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of 2-amino-5-bromo-4-methoxybenzonitrile is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature two singlets for the protons on the benzene (B151609) ring, a consequence of their isolation from each other by substituents. The chemical shifts would be influenced by the electronic effects of the amino (-NH₂), bromo (-Br), methoxy (B1213986) (-OCH₃), and nitrile (-CN) groups. The amino group protons would likely appear as a broad singlet, and the methoxy group protons would present as a sharp singlet at a characteristic upfield position.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, eight distinct signals are anticipated: six for the aromatic carbons, one for the nitrile carbon, and one for the methoxy carbon. The chemical shifts of the aromatic carbons are dictated by the nature of the attached substituent (electron-donating or electron-withdrawing). The nitrile carbon typically appears in the 115-125 ppm range.

The following table provides predicted chemical shift ranges based on analyses of similar substituted benzonitriles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | 6.5 - 7.5 | 110 - 135 |

| Aromatic CH (position 6) | 6.5 - 7.5 | 110 - 135 |

| -NH₂ | 4.0 - 6.0 (broad) | N/A |

| -OCH₃ | 3.8 - 4.2 | 55 - 65 |

| Aromatic C-NH₂ | N/A | 140 - 150 |

| Aromatic C-Br | N/A | 110 - 120 |

| Aromatic C-OCH₃ | N/A | 150 - 160 |

| Aromatic C-CN | N/A | 100 - 115 |

| -C≡N | N/A | 115 - 125 |

Note: This is an interactive data table based on predicted values.

To unambiguously assign all proton and carbon signals and elucidate the substitution pattern, a suite of 2D NMR experiments is essential. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily confirm the absence of coupling between the two aromatic protons, supporting their para-relationship relative to each other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the two aromatic CH groups and the methoxy protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.com For instance, the methoxy protons would show correlations to the aromatic carbon at position 4. The aromatic protons would show correlations to neighboring quaternary (non-protonated) carbons, allowing for the complete assignment of the aromatic ring and confirmation of the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key expected correlation would be between the methoxy protons and the aromatic proton at position 3, confirming the placement of the methoxy group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The amino group typically shows a pair of stretching bands in the 3300-3500 cm⁻¹ region. The nitrile group exhibits a sharp, intense absorption band around 2220-2230 cm⁻¹. The C-O stretching of the methoxy group and aromatic C-H and C=C stretching bands would also be prominent.

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The nitrile stretch is also strongly Raman active. Aromatic ring vibrations are typically well-defined in the Raman spectrum, providing a characteristic fingerprint for the molecule.

The following table summarizes the expected key vibrational frequencies based on studies of related compounds like 2-Bromo-5-methoxybenzonitrile and 2-amino-4-chlorobenzonitrile (B1265954). jchps.comanalis.com.my

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2230 (sharp, strong) | 2220 - 2230 (strong) |

| Aromatic Ring | C-H Stretch | ~3050 - 3100 | ~3050 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1250 | ~1250 |

| Aryl Halide | C-Br Stretch | 500 - 600 | 500 - 600 |

Note: This is an interactive data table based on expected values from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 227.06 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₇BrN₂O) by providing a highly accurate mass measurement (exact mass: 225.9742). chemsrc.com

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br). miamioh.edu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would likely show initial losses of small molecules such as HCN from the nitrile group or a methyl radical (•CH₃) from the methoxy group. unito.it

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound has not been published, analysis of related structures like 2-amino-4-chlorobenzonitrile allows for predictions of its solid-state behavior. analis.com.my

It is expected that the molecule would be largely planar due to the sp² hybridization of the benzene ring. In the crystal lattice, intermolecular hydrogen bonds would be a dominant stabilizing force, likely forming between the hydrogen atoms of the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule (N-H···N). analis.com.my Other potential interactions could include π-π stacking between the aromatic rings of adjacent molecules. These interactions dictate the packing of the molecules in the unit cell.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in the molecule. Benzonitrile (B105546) derivatives exhibit absorption bands related to π → π* transitions within the aromatic system. jchps.com

For this compound, the presence of the electron-donating amino and methoxy groups in conjugation with the aromatic ring and the electron-withdrawing nitrile group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzonitrile. Analysis of similar compounds suggests that the primary absorption bands would likely occur in the 250-400 nm range. jchps.comanalis.com.my

Computational and Theoretical Chemistry Studies of 2 Amino 5 Bromo 4 Methoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of a compound. These methods use principles of quantum mechanics to model molecules computationally.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. This analysis determines the most stable conformation by finding the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles.

A thorough search of scientific literature did not yield any studies that have published the optimized molecular geometry or performed a detailed conformational analysis of 2-Amino-5-bromo-4-methoxybenzonitrile using DFT methods.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic structure of a molecule is critical for predicting its chemical reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive.

Specific data from electronic structure analyses, including the calculated HOMO-LUMO energies and the corresponding energy gap for this compound, are not available in published research.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic or nucleophilic attack. Red regions on an MEP map indicate electron-rich areas (nucleophilic sites), while blue regions denote electron-poor areas (electrophilic sites).

Natural Bond Orbital (NBO) analysis provides insight into intramolecular and intermolecular bonding and interactions. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density, which contribute to molecular stability.

No specific MEP or NBO analyses for this compound have been reported in the scientific literature.

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data. Calculated vibrational frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is often employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, which is essential for structure elucidation.

There are no available computational studies that report the predicted vibrational frequencies or NMR chemical shifts for this compound.

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Analysis for Key Transformations)

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can map out the energy profile of a reaction pathway. This includes calculating activation energies and identifying the rate-determining steps, which provides a deeper understanding of reaction kinetics and outcomes.

No computational studies elucidating the reaction mechanisms of key transformations involving this compound, including any transition state analyses, were found in the reviewed literature.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are two other classes of quantum chemical calculations. Ab initio methods are based on first principles without the use of experimental data, offering high accuracy but at a significant computational cost. Semi-empirical methods simplify the calculations by incorporating some experimental parameters, making them faster and suitable for larger molecules, though typically with lower accuracy than ab initio or DFT approaches.

Specific studies utilizing ab initio or semi-empirical methods to calculate the molecular properties of this compound have not been identified in the public domain.

Prediction of Non-Linear Optical (NLO) Properties

As of the latest available data, specific computational and theoretical studies predicting the non-linear optical (NLO) properties of this compound have not been identified in publicly accessible research. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO properties of organic molecules, detailed research findings and data tables for this particular compound are not available.

Theoretical investigations into the NLO properties of similar substituted benzonitrile (B105546) derivatives often involve calculations of parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the potential of a molecule for applications in optical materials. However, without specific studies on this compound, a quantitative analysis of its NLO properties cannot be provided at this time.

Further theoretical research would be necessary to determine the specific NLO characteristics of this compound. Such studies would typically involve geometry optimization of the molecular structure and subsequent calculation of electronic properties that govern the NLO response.

Synthetic Utility and Applications As Advanced Chemical Building Blocks

Precursor for Nitrogen-Containing Heterocycles

The ortho-disposition of the amino and nitrile groups makes 2-amino-5-bromo-4-methoxybenzonitrile an ideal starting material for the construction of various fused and non-fused nitrogen-containing heterocyclic systems. These heterocycles are core scaffolds in many pharmaceutically active compounds and functional materials.

Synthesis of Fused Pyrimidine (B1678525) and Quinazoline (B50416) Derivatives

The 2-aminobenzonitrile (B23959) framework is a classical precursor for the synthesis of quinazolines, a class of fused pyrimidine derivatives with significant biological activities. The general strategy involves the reaction of the aminonitrile with a one-carbon synthon, which reacts with both the amino and nitrile functionalities to form the pyrimidine ring.

For this compound, a common method involves reaction with formamide (B127407) or reagents like dimethylformamide-dimethylacetal (DMF-DMA). The reaction with DMF-DMA initially forms an N,N-dimethylformamidine intermediate by reaction with the amino group. Subsequent intramolecular cyclization, driven by heat or acid/base catalysis, involves the nitrile group to construct the pyrimidine ring, yielding the corresponding 6-bromo-7-methoxyquinazoline (B12977080) derivative. This approach provides a direct route to highly substituted quinazolines that can be further modified. mdpi.commdpi.com A variety of synthetic methods have been developed for quinazoline synthesis starting from 2-aminobenzonitriles or related 2-aminoaryl ketones and amides, utilizing catalysts ranging from cobalt to copper. acs.orgorganic-chemistry.org

The resulting 6-bromo-7-methoxyquinazoline core is a key intermediate for numerous kinase inhibitors used in targeted cancer therapies. The bromine atom at the 6-position can be further functionalized, for example, via cross-coupling reactions to introduce additional diversity.

Table 1: Synthesis of Fused Heterocycles from 2-Aminobenzonitrile Precursors

| Precursor | Reagent(s) | Product Class | Key Transformation |

|---|---|---|---|

| This compound | 1. DMF-DMA 2. Heat/Acid | 6-Bromo-7-methoxyquinazolines | Annulation/Cyclization |

| 2-Aminobenzonitriles | N-Benzyl Cyanamides / HCl | 2-Amino-4-iminoquinazolines | [4+2] Annulation |

| 5-Bromoanthranilic acid | Phenyl isothiocyanate | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Cyclocondensation |

Construction of Diverse Heterocyclic Scaffolds (e.g., Selenazoles, Tetrazoles, Pyridines)

Beyond fused systems, the functional groups of this compound allow for the synthesis of a variety of other heterocyclic scaffolds.

Selenazoles: The direct synthesis of selenazole derivatives from this compound is not extensively documented and would require substantial modification of the starting material. Typical syntheses of 2-amino-1,3-selenazoles involve the Hantzsch-type condensation of selenourea (B1239437) with α-halocarbonyl compounds. To utilize the subject compound, the nitrile group would likely need to be converted into a different functional group, such as an α-haloketone, through a multi-step synthetic sequence.

Tetrazoles: The nitrile functionality provides a direct pathway to the formation of tetrazole rings. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide, is the most common and efficient method for synthesizing 5-substituted-1H-tetrazoles. organic-chemistry.orgresearchgate.net This reaction is often catalyzed by Lewis or Brønsted acids, such as zinc salts or silica (B1680970) sulfuric acid. nih.govdntb.gov.ua Applying this methodology, this compound can be readily converted into 5-(2-amino-5-bromo-4-methoxyphenyl)-1H-tetrazole. Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. nih.gov

Pyridines: The transformation of a 2-aminobenzonitrile derivative into a pyridine (B92270) ring is a complex process that typically involves multiple steps. One potential route involves the conversion of the nitrile group into a ketone, forming a 2-aminobenzophenone (B122507) derivative. google.comrsc.org This intermediate can then participate in cyclocondensation reactions with various reagents to construct a pyridine ring. For instance, a patent describes the reaction of 2-amino-5-bromobenzonitrile (B185297) with 2-pyridyllithium (B95717) to form 2-(2-amino-5-bromobenzoyl)pyridine, directly creating a pyridine-containing scaffold. google.com Other methods for pyridine synthesis often start from different precursors like enaminones or benzoylacetonitrile (B15868) and are not directly applicable without significant modification of the starting benzonitrile (B105546). nih.govresearchgate.net

Intermediate in the Synthesis of Functional Organic Materials (e.g., Monomers for Polymers and Oligomers)

While specific examples of this compound being used as a monomer in polymerization are not prevalent in the literature, its structure contains the necessary functionalities to act as a potential A-B type monomer for step-growth polymerization. farabi.university

The molecule possesses two distinct reactive sites: the nucleophilic amino group and the aryl bromide. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This bifunctionality allows it to participate in polycondensation or cross-coupling polymerization reactions.

For example, under conditions for Buchwald-Hartwig amination, self-polycondensation could potentially lead to the formation of aromatic polyamines, where monomer units are linked head-to-tail. Alternatively, polymerization via Suzuki or other cross-coupling reactions could be envisioned by first converting the amino group into another reactive moiety (e.g., a boronic ester). The resulting polymers would be expected to have a rigid aromatic backbone, potentially leading to materials with high thermal stability and interesting electronic properties.

Development of Complex Aromatic Systems via Strategic Derivatization and Fragment Coupling

The true power of this compound as a building block is realized in its capacity for strategic derivatization, particularly through palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex aromatic systems.

Suzuki-Miyaura Coupling: The aryl bromide moiety is an ideal substrate for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups by reacting with the corresponding boronic acid or boronic ester. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly robust and tolerant of the other functional groups on the ring.

Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira coupling conditions (a palladium catalyst and a copper(I) co-catalyst) allows for the introduction of an alkynyl substituent at the 5-position. wikipedia.orgorganic-chemistry.org This provides a linear, rigid extension to the aromatic core, which is useful in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: The bromine atom can be substituted with a variety of primary or secondary amines through Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a powerful method for creating complex aniline (B41778) derivatives.

Following these coupling reactions, the amino and nitrile groups remain available for further transformations, such as the heterocycle formations described in section 6.1. This multi-directional reactivity allows for a fragment-based approach to complex molecule synthesis.

Table 2: Key Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Introduced Fragment | Resulting C-C/C-N Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl, Alkenyl, Alkyl | Aryl-Aryl, Aryl-Alkenyl, Aryl-Alkyl |

| Sonogashira Coupling | R-C≡CH | Alkynyl | Aryl-Alkynyl |

| Buchwald-Hartwig Amination | R¹R²NH | Amino (NR¹R²) | Aryl-Nitrogen |

Role in Advanced Catalysis (e.g., Ligand Synthesis for Organometallic Catalysis)

The molecular structure of this compound contains multiple heteroatoms with lone pairs of electrons (two nitrogen atoms and one oxygen atom), giving it the potential to act as a ligand for metal catalysts. The ortho-amino and nitrile groups are positioned to act as a bidentate chelating ligand, binding to a metal center through both the amino nitrogen and the nitrile nitrogen to form a stable five-membered ring. libretexts.orgpurdue.edu

Chelating ligands, particularly bidentate nitrogen-based ligands, are fundamental components of many homogeneous catalysts used in organometallic chemistry. nih.gov By coordinating to a transition metal, such ligands can modulate the metal's electronic properties and steric environment, thereby controlling the catalytic activity and selectivity of reactions like cross-coupling, hydrogenation, and hydroformylation.

While the direct use of this compound as a ligand is not widely reported, its derivatives, such as the quinazolines formed via cyclization, are known to act as effective ligands. The synthesis of more complex, specifically designed ligands could start from this building block, using the bromo-substituent as a point for further elaboration to build multidentate ligand systems.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for the Chemical Compound

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research into the synthesis of 2-Amino-5-bromo-4-methoxybenzonitrile will likely focus on moving beyond traditional multi-step procedures that may involve hazardous reagents or produce significant waste. Key areas of exploration could include the development of catalytic systems that enable more direct and atom-economical routes.

Potential research avenues include:

C-H Activation/Amination: Directing the amination of a bromo-methoxybenzonitrile precursor would eliminate steps associated with nitration and subsequent reduction, representing a more efficient synthetic strategy.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch synthesis. Developing a flow-based synthesis could allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing reaction times and waste.

Biocatalysis: The use of enzymes to catalyze specific steps, such as amination or hydroxylation/methylation, could provide highly selective and sustainable routes under mild reaction conditions.

Alternative Dehydrating Agents: For syntheses proceeding via an amide intermediate, replacing harsh dehydrating agents like phosphorus pentoxide with greener alternatives is a crucial goal. researchgate.net Research into catalytic dehydration methods or novel, recyclable dehydrating agents could significantly improve the sustainability of the synthesis. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Amination | High atom economy, reduced step count. | Achieving high regioselectivity; catalyst development. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow parameters. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrates. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) offer powerful tools for accelerating chemical research. nih.govchemrxiv.org Applying these technologies to this compound could dramatically expedite the discovery of optimal synthetic conditions and the exploration of its chemical space.

Future directions in this area include:

Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, solvents, bases, and temperature conditions in parallel. acs.orgacs.org This approach would allow for the swift identification of optimal conditions for both the synthesis of the core molecule and its subsequent derivatization reactions, such as cross-coupling or amination. nih.govacs.org

Automated Synthesis of Derivatives: An automated synthesizer could be programmed to perform sequential reactions starting from this compound. chemrxiv.org By coupling this with automated purification, libraries of novel derivatives could be generated with minimal manual intervention, significantly increasing the pace of drug discovery and materials science research. chemrxiv.org This is particularly valuable for creating analogues for structure-activity relationship (SAR) studies.

Data-Driven Discovery: Integrating HTE with machine learning algorithms could enable predictive modeling of reaction outcomes. By analyzing the large datasets generated from HTE screens, it may become possible to predict the ideal conditions for synthesizing a specific derivative or to forecast the properties of novel compounds.

Advanced Derivatization for Tailored Molecular Properties and Functionality

The functional groups of this compound—the amine, bromide, methoxy (B1213986), and nitrile—provide multiple handles for chemical modification. Advanced derivatization strategies can be employed to fine-tune the molecule's electronic, steric, and physicochemical properties for specific applications.

Key derivatization opportunities for future research include:

Cross-Coupling Reactions: The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkynyl substituents, enabling the creation of complex molecular architectures.

Nitrile Group Transformations: The nitrile group is a versatile functional group that can be converted into other functionalities. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. These transformations open pathways to different classes of compounds with distinct biological or material properties.

Amino Group Modification: The primary amino group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic systems, such as quinazolines or pyrimidines. nih.gov

Demethylation and Re-functionalization: The methoxy group can be cleaved to reveal a phenol (B47542). researchgate.net This hydroxyl group can then be used as a point for further derivatization, such as etherification with various alkyl or aryl groups, to modulate properties like solubility and hydrogen bonding capacity.

| Functional Group | Reaction Type | Potential Outcome/Application |

|---|---|---|

| 5-Bromo | Suzuki or Stille Coupling | Introduction of aryl/heteroaryl groups for kinase inhibitors. ed.ac.uk |

| 5-Bromo | Buchwald-Hartwig Amination | Synthesis of complex amines for medicinal chemistry. |

| 2-Amino | Cyclocondensation | Formation of fused heterocyclic systems (e.g., quinazolines). nih.gov |

| 1-Nitrile | Reduction (e.g., with LiAlH4) | Formation of a primary amine (benzylamine derivative). |

| 1-Nitrile | Cycloaddition (e.g., with NaN3) | Formation of a tetrazole ring, a common bioisostere. |

| 4-Methoxy | Demethylation (e.g., with BBr3) | Generation of a phenol for further functionalization. researchgate.net |

Expanding Synthetic Applications in Emerging Areas of Organic Chemistry

While this compound is a known precursor for certain classes of compounds, its potential in emerging areas of synthesis remains largely untapped. Future research could focus on employing this building block in novel, complexity-generating reactions.

Promising areas for expanded application include:

Multicomponent Reactions (MCRs): The multiple functional groups on the molecule make it an excellent candidate for MCRs, which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Designing novel MCRs that incorporate this scaffold could provide rapid access to diverse libraries of drug-like molecules. nih.gov

Synthesis of Functional Materials: The substituted benzonitrile (B105546) core could be incorporated into larger conjugated systems for applications in materials science. For instance, derivatization could lead to the synthesis of novel fluorescent probes, organic light-emitting diode (OLED) materials, or chemosensors. rsc.org The electronic properties of the molecule can be tuned through derivatization to achieve desired photophysical characteristics.

Photoredox Catalysis: The electron-rich aromatic ring and reactive functional groups could be exploited in photoredox-catalyzed reactions. This could open up new, previously inaccessible reaction pathways for derivatization under mild conditions.

Medicinal Chemistry: As a highly functionalized and rigid scaffold, it serves as an attractive starting point for the synthesis of inhibitors for various biological targets, such as kinases, which are crucial in cancer therapy. ed.ac.uk The strategic placement of its functional groups allows for three-dimensional diversification to optimize binding interactions within a target protein.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.